molecular formula C11H10F3N3O3 B2916151 [1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid CAS No. 937605-40-8

[1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid

Numéro de catalogue: B2916151
Numéro CAS: 937605-40-8
Poids moléculaire: 289.214
Clé InChI: NKHDAHUNEWLNRG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

[1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid is a high-purity chemical reagent designed for advanced research and development, particularly in the field of medicinal chemistry. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged scaffold of significant interest in drug discovery due to its close structural similitude with purine bases adenine and guanine, which enables interactions with a variety of biological targets . The molecule features a trifluoromethyl group at the C4 position, a common bioisostere that can enhance metabolic stability, membrane permeability, and binding affinity in lead compounds . The acetic acid moiety at the N7 position provides a versatile handle for further functionalization, such as the synthesis of ester derivatives like Methyl 2-(1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)acetate, allowing researchers to fine-tune the compound's physicochemical properties for structure-activity relationship (SAR) studies . Pyrazolo[3,4-b]pyridines have demonstrated a wide range of biomedical applications and are frequently investigated as scaffolds for the synthesis of tyrosine kinase inhibitors (TKI) . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in the scientific literature, underscoring their importance in modern pharmaceutical research . This specific compound is supplied with detailed analytical data to ensure quality and reproducibility in your experiments. It is intended for research purposes only and is not classified as a drug or approved for any diagnostic or therapeutic use in humans. Safety Notice: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for personal use.

Propriétés

IUPAC Name

2-[1,3-dimethyl-6-oxo-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3O3/c1-5-9-6(11(12,13)14)3-7(18)17(4-8(19)20)10(9)16(2)15-5/h3H,4H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHDAHUNEWLNRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2CC(=O)O)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

[1,3-Dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid is a heterocyclic compound that has garnered attention due to its potential biological activities and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H10F3N3O3C_{11}H_{10}F_3N_3O_3, with a molecular weight of 303.21 g/mol. The compound features a pyrazolo-pyridine structure, which is significant for its biological interactions.

Research indicates that compounds similar to [1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid exhibit varied mechanisms of action:

  • Inhibition of Enzymatic Activity : Many pyrazolo[3,4-b]pyridine derivatives act as inhibitors of specific enzymes, including kinases and phosphodiesterases. This inhibition can lead to altered signaling pathways in cells.
  • Antimicrobial Activity : Some studies suggest that this class of compounds possesses antimicrobial properties, making them candidates for further development in treating infections.

Anticancer Properties

A number of studies have reported the anticancer potential of pyrazolo[3,4-b]pyridines. For instance:

StudyCompoundCell LineIC50 (µM)Mechanism
1A5495.2Apoptosis induction
2HeLa4.8Cell cycle arrest
3MCF76.0Inhibition of proliferation

These findings highlight the compound's potential as an anticancer agent through various mechanisms.

Anti-inflammatory Effects

Research has indicated that certain derivatives may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. For example:

  • In vitro studies demonstrated that these compounds can reduce levels of TNF-alpha and IL-6 in macrophage cell lines.

Case Studies

  • Case Study on DPP-IV Inhibition : A derivative structurally related to [1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid was evaluated for its ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in type 2 diabetes management. The compound showed an IC50 value of 18 nM, indicating high potency and selectivity against other proline-selective peptidases .
  • Antimicrobial Activity : Another study assessed the antimicrobial efficacy of related compounds against various bacterial strains. Results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural homology with other pyrazolo[3,4-b]pyridine derivatives and acetic acid-containing bioactive molecules. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
[1,3-Dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid 1,3-dimethyl; 4-CF₃; 7-acetic acid C₁₂H₁₁F₃N₃O₃ (estimated) ~326.2 (estimated) High electronegativity from CF₃; potential for hydrogen bonding via acetic acid .
[4-(Difluoromethyl)-3-methyl-6-oxo-1-phenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid (Catalog 204898) 3-methyl; 4-CHF₂; 1-phenyl; 7-acetic acid C₁₆H₁₃F₂N₃O₃ 333.30 Difluoromethyl reduces lipophilicity vs. CF₃; phenyl group may enhance aromatic interactions .
Etodolac Derivatives (e.g., 8-methyl etodolac) Tetrahydropyrano[3,4-b]indole core; substituents at R1/R2 Varies (e.g., C₁₉H₂₁NO₃ for 8-methyl etodolac) ~311.4 (for 8-methyl) Acetic acid moiety critical for COX-2 inhibition; indole vs. pyridine core alters ring electronics .

Functional Group Impact

  • Trifluoromethyl (-CF₃) : Enhances metabolic resistance and electron-withdrawing effects compared to difluoromethyl (-CHF₂) in Catalog 204896. This may improve binding affinity in hydrophobic pockets of biological targets .
  • Acetic Acid Moietу : Common to both pyrazolo-pyridines and etodolac derivatives, this group facilitates hydrogen bonding and ionic interactions, often critical for pharmacological activity (e.g., COX inhibition in etodolac) .
  • Methyl vs.

Discontinuation of Ester Analog

The discontinued status of the methyl ester precursor () suggests instability (e.g., ester hydrolysis) or challenges in purification.

Research Implications and Gaps

While structural comparisons are feasible, pharmacological data (e.g., binding assays, pharmacokinetics) for the target compound are absent in the provided evidence. Future studies should:

Evaluate COX/LOX inhibition (drawing parallels to etodolac’s mechanism) .

Compare metabolic stability of CF₃ vs. CHF₂ analogs using in vitro models .

Optimize synthetic routes using MCRs to improve yield and scalability .

Q & A

Q. What are the optimal synthetic routes for [1,3-dimethyl-6-oxo-4-(trifluoromethyl)-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid, and how can reaction yields be improved?

  • Methodological Answer : The compound’s synthesis likely follows multi-step protocols involving cyclization and functional group modifications. For example, analogous pyrazolo-pyridine derivatives are synthesized via coupling reactions (e.g., amide formation, as in General Procedure F1 in ) and characterized using NMR (e.g., δ 8.69 ppm for aromatic protons) and LCMS (purity >94%) . To improve yields:
  • Use statistical Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For instance, fractional factorial designs can reduce experimental runs while identifying critical variables .
  • Apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates with high purity, minimizing side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should contradictory data (e.g., NMR vs. LCMS) be resolved?

  • Methodological Answer :
  • Primary techniques :
  • ¹H NMR : Focus on diagnostic peaks (e.g., trifluoromethyl groups often show splitting patterns in aromatic regions; methyl groups at δ ~2.5 ppm) .
  • LCMS/HPLC : Confirm molecular ion peaks (e.g., ESIMS m/z 311.1) and purity (>95%) .
  • Resolving contradictions :
  • Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
  • Validate purity via orthogonal methods (e.g., elemental analysis or differential scanning calorimetry).
  • Cross-reference with computational predictions (e.g., density functional theory for NMR chemical shifts) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) predict the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • Use reaction path search algorithms (e.g., artificial force-induced reaction method) to map potential reaction pathways. ICReDD’s approach integrates quantum calculations (e.g., transition state analysis) with experimental validation to prioritize viable routes .
  • Example workflow:

Calculate activation energies for proposed mechanisms (e.g., nucleophilic substitution at the trifluoromethyl group).

Validate predictions via small-scale experiments (e.g., kinetic studies under controlled conditions).

Refine models using experimental data (e.g., rate constants, byproduct profiles) .

Q. What strategies mitigate data inconsistencies in biological activity studies (e.g., conflicting IC₅₀ values across assays)?

  • Methodological Answer :
  • Standardization :
  • Use uniform assay conditions (e.g., buffer pH, temperature) and cell lines.
  • Include positive controls (e.g., known inhibitors) to calibrate sensitivity.
  • Statistical analysis :
  • Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration affecting solubility).
  • Use Bland-Altman plots to assess inter-assay variability .
  • Mechanistic validation :
  • Combine biochemical assays (e.g., enzyme inhibition) with structural studies (e.g., X-ray crystallography of ligand-target complexes) .

Q. How can derivatives of this compound be designed to enhance target selectivity while minimizing off-target interactions?

  • Methodological Answer :
  • Scaffold modification :
  • Introduce substituents at the pyrazole ring (e.g., halogenation at position 4) to modulate steric/electronic effects .
  • Replace the acetic acid moiety with bioisosteres (e.g., sulfonamides) to improve pharmacokinetics .
  • Computational screening :
  • Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with high binding affinity.
  • Apply machine learning models trained on structure-activity relationship (SAR) data to predict toxicity .

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